molecular formula C15H21N3O4S B13378488 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide

4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide

Cat. No.: B13378488
M. Wt: 339.4 g/mol
InChI Key: CERQFJDCLCEKGJ-DTVSKZHBSA-N
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Description

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N,N-diethyl-4-[[(E)-2-hydroxy-4-oxopent-2-en-3-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C15H21N3O4S/c1-5-18(6-2)23(21,22)14-9-7-13(8-10-14)16-17-15(11(3)19)12(4)20/h7-10,19H,5-6H2,1-4H3/b15-11+,17-16?

InChI Key

CERQFJDCLCEKGJ-DTVSKZHBSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC(=C(C)O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of N,N-Diethylbenzenesulfonamide

  • Starting materials : Benzenesulfonyl chloride and diethylamine.
  • Reaction conditions : Typically, benzenesulfonyl chloride is reacted with an excess of diethylamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5 °C) to control reactivity and minimize side reactions.
  • Mechanism : Nucleophilic substitution of the sulfonyl chloride by the diethylamine nitrogen yields the sulfonamide.
  • Work-up : The reaction mixture is quenched with water, and the product is extracted, dried, and purified by recrystallization or chromatography.
Step Reagents & Conditions Yield (%) Notes
1 Benzenesulfonyl chloride + diethylamine, DCM, 0–5 °C 80–90 Control of temperature critical to avoid overreaction

Introduction of Hydrazino Group at 4-Position

  • Method : Nitration of the sulfonamide aromatic ring followed by reduction to the corresponding amine, then conversion to hydrazino derivative.
  • Alternative : Direct substitution via nucleophilic aromatic substitution if suitable leaving groups are present.
  • Typical sequence :
    • Nitration of N,N-diethylbenzenesulfonamide at the 4-position using nitric acid/sulfuric acid mixture.
    • Reduction of the nitro group to amino group using catalytic hydrogenation (Pd/C, H2) or chemical reduction (Sn/HCl).
    • Conversion of the amino group to hydrazino group by reaction with hydrazine hydrate under reflux.
Step Reagents & Conditions Yield (%) Notes
2a HNO3/H2SO4 nitration, 0–5 °C 60–75 Regioselective nitration at 4-position
2b Pd/C, H2 reduction or Sn/HCl, reflux 85–95 Clean reduction critical for purity
2c Hydrazine hydrate, reflux in ethanol or water 70–85 Hydrazino substitution step

Formation of Hydrazone with 1-Acetyl-2-oxopropylidene Moiety

  • Hydrazone synthesis : The hydrazino-substituted sulfonamide is reacted with an α-diketone or keto-acetyl compound (e.g., 1-acetyl-2-oxopropanal or equivalent) to form the hydrazone linkage.
  • Conditions : Typically carried out in ethanol or methanol under reflux, sometimes with catalytic acid (acetic acid) to promote condensation.
  • Purification : The hydrazone product is isolated by crystallization or chromatography.
Step Reagents & Conditions Yield (%) Notes
3 Hydrazino sulfonamide + 1-acetyl-2-oxopropanal, EtOH, reflux, acetic acid catalyst 65–80 Hydrazone formation critical for activity

Representative Synthetic Scheme Summary

Step Reaction Type Key Intermediate/Product
1 Sulfonamide formation N,N-Diethylbenzenesulfonamide
2a Aromatic nitration 4-Nitro-N,N-diethylbenzenesulfonamide
2b Nitro reduction 4-Amino-N,N-diethylbenzenesulfonamide
2c Hydrazino substitution 4-Hydrazino-N,N-diethylbenzenesulfonamide
3 Hydrazone formation 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide

Analytical Characterization and Yield Data

  • NMR Spectroscopy : Proton NMR confirms the aromatic protons, hydrazino protons, and acetyl methyl groups. Typical chemical shifts include singlets around δ 2.3 ppm for acetyl methyls and downfield singlets for hydrazino NH protons near δ 9–13 ppm.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the final compound.
  • Elemental Analysis : Consistent with theoretical C, H, N, S content.
  • Yields : Overall yields for the multi-step synthesis range from 40% to 60%, depending on purification efficiency and reaction optimization.

Chemical Reactions Analysis

Crystallographic Data

The compound crystallizes in the monoclinic space group P2₁/n with the following parameters :

ParameterValue
Unit cell dimensionsa = 11.354(3) Å, b = 5.7875(13) Å, c = 25.974(6) Å
β angle101.877(4)°
Volume1670.3(7) ų
Z4

Key Bond Lengths and Angles

BondLength (Å)
C1—S11.7590(15)
C10—O31.206(2)
C12—N51.325(2)
AngleValue
C2—C1—C6119.51(15)°
C10—C11—H11A109.5°

Hydrogen Bonding Interactions

  • Intramolecular : N—H⋯O bonds stabilize the hydrazone–carbonyl interaction .

  • Intermolecular : N—H⋯N bonds between sulfonamide and pyrimidine groups form dimeric aggregates .

1H NMR Data (DMSO-d₆)

Proton Groupδ (ppm)
NH (sulfonamide)13.51
NH (hydrazone)11.79
Aromatic (Ar—H)8.51–7.04
CH₃ (diethyl)2.54–2.42

13C NMR Data (DMSO-d₆)

Carbon Groupδ (ppm)
Carbonyl (C=O)197.41, 196.40
Aromatic carbons (Ar—C)135.4–129.35
CH₃ (diethyl)31.18, 26.24

Hydrazone Reactions

The 1-acetyl-2-oxopropylidene hydrazone moiety enables reactivity under acidic or basic conditions:

  • Hydrolysis : Acidic/basic conditions may cleave the C=N bond, regenerating the hydrazine and carbonyl components .

  • Nucleophilic Addition : The electron-deficient C=N bond could react with nucleophiles (e.g., amines, alcohols).

Sulfonamide Group Reactions

The sulfonamide moiety (–NHSO₂–) is prone to:

  • Acidic Cleavage : Liberation of SO₂ under strong acidic conditions.

  • Substitution : Displacement of the diethylamino group by stronger nucleophiles (e.g., hydroxylamine).

Aromatic Substituent Interactions

The benzene ring may undergo electrophilic substitution reactions (e.g., nitration, acylation) depending on directing groups.

Scientific Research Applications

4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s hydrazino group allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s sulfonamide group can interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide
  • CAS Number : 326909-71-1
  • Molecular Formula : C₁₅H₂₁N₃O₄S
  • Structure: Features a benzenesulfonamide core substituted with a diethylamine group and a hydrazino-linked acetyl-oxopropylidene moiety.

Synthesis: The compound is synthesized via reaction of enaminone intermediates with hydrazine hydrate in refluxing ethanol/acetic acid, followed by acetylation . This method aligns with strategies for sulfonamide derivatives, leveraging nucleophilic additions and cyclization reactions.

Key Properties :

  • Biological Relevance: Sulfonamides are known for diverse pharmacological activities, including antimicrobial and anticancer effects .

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Compound Name / ID Core Structure Key Substituents Molecular Formula
Target Compound Benzenesulfonamide -N,N-diethyl; hydrazino-acetyl-oxopropylidene C₁₅H₂₁N₃O₄S
4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide Benzenesulfonamide -N-pyrimidin-2-yl; hydrazino-acetyl-oxopropylidene C₁₅H₁₅N₅O₄S
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione -X (H, Cl, Br); aryl sulfonyl groups Varies (e.g., C₂₀H₁₄F₂N₃O₂S₂ for X=H)
4-{5-[2-(oxo{2-[(5-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-furyl)methylene]hydrazino}acetyl)carbohydrazonoyl]-2-furyl}-N-(1,3-thiazol-2-yl)benzenesulfonamide Benzenesulfonamide-thiazole Thiazole; furyl-carbohydrazonoyl C₂₄H₁₈N₄O₄S₂

Key Observations :

  • Diethyl vs. Heteroaromatic Groups : The diethyl substituent in the target compound increases lipophilicity but reduces hydrogen-bonding capacity compared to pyrimidin-2-yl or thiazol-2-yl groups .
  • Tautomerism : Triazole-thiones [7–9] exhibit thione-thiol tautomerism, absent in the target compound, influencing reactivity and stability .

Key Observations :

  • The target compound’s synthesis is streamlined compared to triazole derivatives, which require multi-step cyclization .
  • Diazotization methods (pyrimidin-2-yl analog) offer moderate yields but require precise temperature control .

Spectral and Physical Properties

Compound IR Data (cm⁻¹) ¹H/¹³C NMR Highlights Melting Point
Target Compound C=O: ~1663–1682; NH: ~3150–3319 δ 2.42–2.54 (CH₃), 7.04–8.51 (Ar–H) Not reported
N-(pyrimidin-2-yl) analog C=O: 196.4–197.4 ppm (¹³C); NH: 13.51 ppm (¹H) δ 8.51–7.04 (Ar–H), 2.42–2.54 (CH₃) 508 K
Triazole-thiones [7–9] C=S: 1247–1255; NH: 3278–3414 δ 7.5–8.2 (Ar–H), 2.3–2.6 (CH₃) 473–493 K

Key Observations :

  • The absence of C=S bands in the target compound confirms structural divergence from thione-containing analogs .
  • Pyrimidin-2-yl analog’s higher melting point (508 K) suggests stronger intermolecular forces (e.g., H-bonding) compared to diethyl derivatives .

Key Observations :

  • Heteroaromatic substituents (pyrimidinyl, thiazolyl) improve target specificity compared to aliphatic groups .
  • Diethyl groups may enhance bioavailability but reduce potency due to steric effects.

Biological Activity

The compound 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S. Its structure features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry. The presence of the hydrazine moiety and the acetyl group contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, studies indicate that it may affect enzymes involved in cell proliferation and apoptosis.
  • Antimicrobial Properties :
    • Preliminary assays suggest that this compound exhibits antimicrobial activity against a range of bacterial strains. The sulfonamide group is particularly noted for its antibacterial properties, which may enhance the efficacy of this compound.
  • Antifungal Activity :
    • Research has indicated potential antifungal properties, with in vitro studies showing effectiveness against certain fungal pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria; specific EC50 values reported.
AntifungalInhibitory effects observed against Candida species; promising results in preliminary trials.
Enzyme InhibitionSignificant inhibition of succinate dehydrogenase with IC50 values indicating potent activity.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various hydrazone derivatives, including our compound, revealed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising alternative in combating resistant strains.

Case Study: Antifungal Mechanism

In another investigation focused on antifungal activity, this compound was tested against Candida albicans. The results indicated that the compound disrupts cell membrane integrity, leading to cell lysis. Scanning electron microscopy (SEM) revealed morphological changes consistent with compromised cell structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide?

  • Methodology : The compound can be synthesized via hydrazine-mediated Schiff base formation. A typical approach involves reacting a hydrazine derivative (e.g., 1-acetyl-2-oxopropylidene hydrazine) with a substituted benzenesulfonamide precursor under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). Purification is achieved via recrystallization using methanol or ethanol .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to avoid hydrolysis of the acetyl group.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–N and S–O), dihedral angles between aromatic rings (e.g., 84.56° between pyrimidine and benzene in analogs), and hydrogen-bonding networks (intramolecular N–H⋯O and intermolecular S–O⋯N interactions) .
  • Complementary Techniques : FTIR (amide C=O stretch at ~1650 cm⁻¹), NMR (¹³C for sulfonamide S–N–C coupling), and elemental analysis for stoichiometric validation.

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation).
  • Stability : Accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure, analyzed via LC-MS .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

  • Analysis : SC-XRD data from analogs reveal that hydrogen bonds (e.g., N–H⋯O and S–O⋯N) stabilize crystal lattices, affecting solubility and melting points. For example, intermolecular sulfonamide–pyridine interactions in related compounds reduce aqueous solubility but enhance thermal stability .
  • Computational Support : Density Functional Theory (DFT) calculations can predict interaction energies and electrostatic potential surfaces to rationalize packing motifs .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for hydrazino-sulfonamide derivatives?

  • Case Study : Discrepancies between solution-state NMR (dynamic rotation of hydrazine groups) and solid-state X-ray data (fixed conformations) are common. Use variable-temperature NMR to assess rotational barriers or employ NOESY to detect spatial proximities in solution .

Q. How can the reactivity of the hydrazino-acetyl moiety be exploited for derivatization?

  • Functionalization Pathways :

  • Acylation : React with activated esters (e.g., NHS esters) to introduce fluorophores or biotin tags.
  • Coordination Chemistry : Hydrazine groups form stable complexes with transition metals (e.g., Ni²⁺, Co²⁺), enabling catalytic or antimicrobial applications .
    • Optimization : Monitor pH (6–8) to prevent hydrolysis of the acetyl group during reactions.

Q. What in silico approaches predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Contradictions and Limitations

  • Spectral vs. Crystallographic Data : Dynamic effects in solution (NMR) may not align with static X-ray structures.
  • Biological Activity Gaps : Limited experimental data on the target compound’s efficacy; extrapolate cautiously from hydrazone-sulfonamide analogs .

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